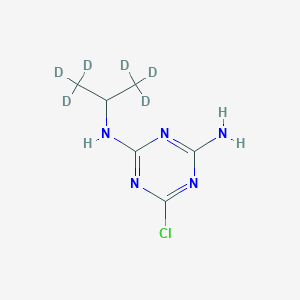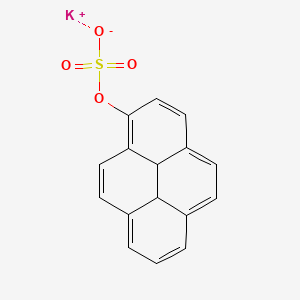
1-Pyrenyl Potassium Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is commonly used in medical, environmental, and industrial research. The compound’s unique structure and properties make it a valuable tool in scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrenyl Potassium Sulfate can be synthesized through the reaction of pyrene with potassium sulfate under controlled conditions. The reaction typically involves the use of a solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and purification steps to obtain the final product. The industrial methods are designed to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrenyl Potassium Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s structure and the presence of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of pyrene-based hydrocarbons .
Scientific Research Applications
1-Pyrenyl Potassium Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: The compound is utilized in studies related to cellular processes and molecular interactions.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a diagnostic tool.
Industry: The compound is employed in the development of advanced materials, such as sensors and catalysts.
Mechanism of Action
The mechanism by which 1-Pyrenyl Potassium Sulfate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to engage in π-π interactions with other aromatic molecules, influencing various biochemical processes. Additionally, its ability to form stable complexes with metals makes it a valuable tool in catalysis and material science .
Comparison with Similar Compounds
1-Pyrenyl-d9 Potassium Sulfate: A deuterated version of 1-Pyrenyl Potassium Sulfate, used in isotopic labeling studies.
Potassium Sulfate: A simpler compound used in various industrial applications.
Uniqueness: this compound stands out due to its unique combination of pyrene’s aromatic properties and the sulfate group’s reactivity. This combination allows for diverse applications in research and industry, making it a versatile and valuable compound.
Properties
Molecular Formula |
C16H11KO4S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
potassium;10b,10c-dihydropyren-1-yl sulfate |
InChI |
InChI=1S/C16H12O4S.K/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1 |
InChI Key |
DEDJUIFQCUYLDF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=CC=C3C=CC(=C4C3C2C(=C1)C=C4)OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


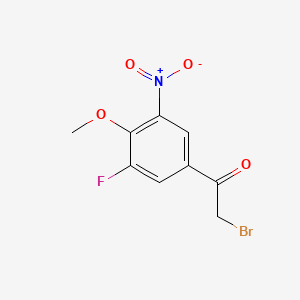
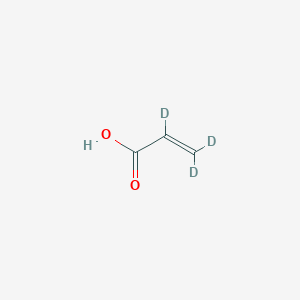
![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)
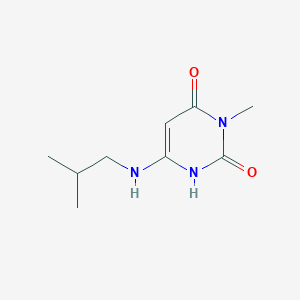
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)
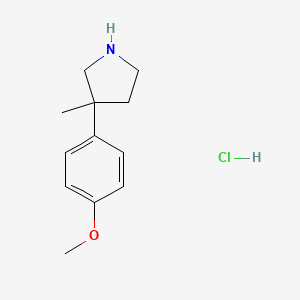
![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)
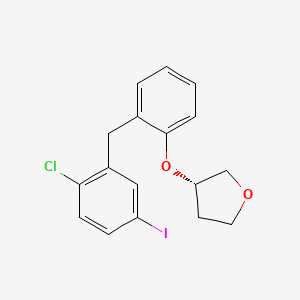
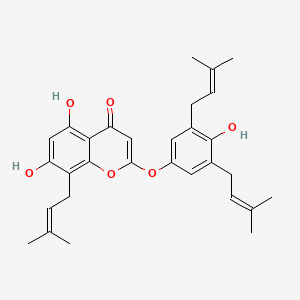
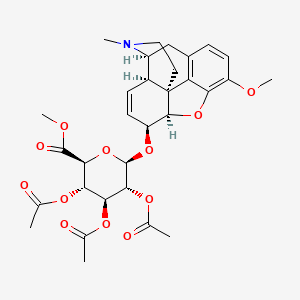
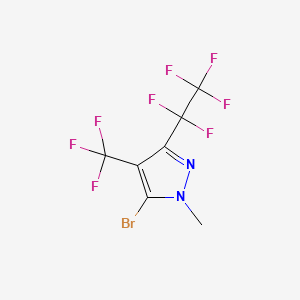
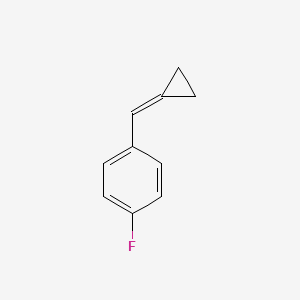
![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
